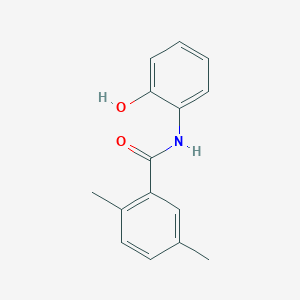
N-(2-hydroxyphenyl)-2,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyphenyl)-2,5-dimethylbenzamide, also known as salicylanilide, is a chemical compound that has been widely used in scientific research due to its various biological activities. Salicylanilide is a white crystalline powder that is soluble in organic solvents and is commonly synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in microorganisms and cancer cells. It has been shown to inhibit the activity of fatty acid synthase, which is essential for the growth of cancer cells. Salicylanilide has also been found to disrupt the cell membrane of microorganisms, leading to cell death.
Biochemical and Physiological Effects:
Salicylanilide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, which is believed to be due to its inhibition of cyclooxygenase enzymes. Salicylanilide has also been found to have antioxidant properties, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
Salicylanilide has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it readily available for research purposes. Salicylanilide also has a wide range of biological activities, making it useful for studying various disease processes. However, N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
Orientations Futures
There are several future directions for research on N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration of N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede for cancer treatment. Another area of interest is the development of new synthetic methods for N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede that improve its yield and purity. Additionally, research is needed to determine the safety and efficacy of N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede in vivo.
Méthodes De Synthèse
The synthesis of N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede involves the reaction of salicylic acid with aniline in the presence of phosphorus oxychloride. The resulting product is then treated with a mixture of acetic anhydride and acetic acid to form N-(2-hydroxyphenyl)-2,5-dimethylbenzamidede. This synthetic method has been used for many years and has been modified to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Salicylanilide has been extensively studied for its biological activities, including its antimicrobial, antifungal, antiparasitic, and anticancer properties. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. Salicylanilide has also been investigated for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(2-hydroxyphenyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-7-8-11(2)12(9-10)15(18)16-13-5-3-4-6-14(13)17/h3-9,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNSCNGQQLOQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)-2,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467462.png)
![2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467469.png)
![2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B7467471.png)
![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)


![7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone](/img/structure/B7467496.png)
![ethyl (E)-2-cyano-3-[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467509.png)
![N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide](/img/structure/B7467517.png)
![[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate](/img/structure/B7467522.png)

![N-tert-butyl-3,6-dichloro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7467528.png)
![Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B7467535.png)